molecular formula C13H10N2 B12904011 6-Methyl-5-phenylnicotinonitrile CAS No. 10176-93-9

6-Methyl-5-phenylnicotinonitrile

Cat. No.: B12904011
CAS No.: 10176-93-9
M. Wt: 194.23 g/mol
InChI Key: NXLHNUIZWXYTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-phenylnicotinonitrile is a chemical compound with the CAS Number 10176-93-9 and a molecular weight of 194.23 g/mol. It belongs to the class of nicotinonitrile derivatives, a scaffold recognized in organic and materials chemistry for its utility as a building block for more complex molecular architectures . Research into related nicotinonitrile compounds indicates potential applications in the development of functional materials. For instance, nicotinonitrile-based structures have been investigated as chromophores in the synthesis of organic light-emitting diodes (OLEDs) and field-effect transistors (OLEFETs) . Furthermore, certain cyanopyridine derivatives have been explored as components in dye-sensitized solar cells (DSSCs), where their electron-withdrawing characteristics can function as an auxiliary acceptor or anchoring group . The presence of the nitrile group and the nitrogen atom in the pyridine ring offers multiple sites for further functionalization, making it a versatile intermediate for scientific research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

10176-93-9

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

6-methyl-5-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-13(7-11(8-14)9-15-10)12-5-3-2-4-6-12/h2-7,9H,1H3

InChI Key

NXLHNUIZWXYTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

One of the most common approaches to synthesize nicotinonitrile derivatives like 6-methyl-5-phenylnicotinonitrile involves multi-component reactions (MCRs) combining aldehydes, ketones, and malononitrile derivatives in the presence of ammonium acetate or secondary amines as catalysts.

  • Typical procedure : A mixture of substituted benzaldehyde, acetophenone, malononitrile, and ammonium acetate is refluxed in a solvent such as ethanol or a water-DME mixture. Pyrrolidine or other secondary amines may be added to catalyze the reaction.
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Yields : High isolated yields (up to 90%) are reported for analogous nicotinonitrile derivatives using this method.
  • Advantages : This method is straightforward, allows one-pot synthesis, and is amenable to scale-up.

Cyclization and Annulation Strategies

  • Cyclization reactions involving intermediates such as chalcones or α,β-unsaturated ketones with malononitrile under basic or catalytic conditions lead to the formation of the nicotinonitrile ring system.
  • Annulation-type reactions have been reported where ring closure occurs concomitantly with substitution, facilitating the introduction of the methyl and phenyl groups at desired positions.

Halogenation and Subsequent Substitution

  • Starting from 2-chloro-6-methyl-5-phenylnicotinonitrile, nucleophilic substitution reactions can be employed to modify the compound further.
  • The chloro derivative is synthesized via chlorination of enaminoesters or related intermediates using reagents like phosphorus oxychloride and phosphorus pentachloride.
  • This intermediate serves as a versatile precursor for further functionalization.

Microwave-Assisted Synthesis

  • Microwave irradiation has been applied to accelerate the condensation and cyclization steps, reducing reaction times by 50–70% while maintaining or improving yields.
  • Temperature control is critical to prevent decomposition.
  • This method is considered green and efficient.

Detailed Experimental Procedure Example

A representative synthesis of a related nicotinonitrile derivative (2-amino-4-(3-(3-hydroxyprop-1-ynyl)phenyl)-6-phenylnicotinonitrile) provides insight into the preparation of 6-methyl-5-phenylnicotinonitrile:

Step Reagents and Conditions Description Yield
1 3-Bromobenzaldehyde (10 mmol), malononitrile (11 mmol), acetophenone (11 mmol), ammonium acetate (20 mmol), pyrrolidine (5 mmol), H2O-DME (1:4) Reflux for 1 hour, monitored by TLC Intermediate formed
2 Add prop-2-yn-1-ol (15 mmol), PdCl2(PPh3)2 (0.002 mmol), CuI (0.005 mmol) Reflux for 3 hours in open air Final product isolated by column chromatography
3 Purification Silica gel chromatography with EtOAc-Petroleum ether (1:9) 91% isolated yield

This procedure highlights the use of multi-component condensation followed by palladium-catalyzed coupling to introduce substituents, which can be adapted for 6-methyl-5-phenylnicotinonitrile synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, water-DME mixtures Solvent choice affects solubility and reaction rate
Temperature Reflux (~78–100 °C) Higher temperatures favor cyclization but risk decomposition
Catalyst Ammonium acetate, pyrrolidine Catalysts promote condensation and ring closure
Reaction Time 1–4 hours Microwave methods reduce time significantly
Purification Recrystallization, column chromatography Ensures high purity and yield

Analytical Characterization

  • NMR Spectroscopy : Confirms substitution pattern on the pyridine ring; aromatic protons appear between δ 7.0–8.0 ppm.
  • FT-IR Spectroscopy : Identifies nitrile group (2200–2250 cm⁻¹) and methyl/phenyl substituents.
  • Melting Point : Used to assess purity; consistent melting points indicate successful synthesis.
  • Mass Spectrometry : Confirms molecular weight and structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range
Multi-component condensation Aldehydes, acetophenone, malononitrile, ammonium acetate Reflux in ethanol or water-DME, 1–4 h One-pot, scalable, high yield 80–90%
Cyclization/Annulation Chalcones, malononitrile, base or catalyst Heating under reflux Efficient ring formation 70–85%
Halogenation + substitution Enaminoesters, POCl3, PCl5 Heating with chlorinating agents Versatile intermediate formation Variable
Microwave-assisted synthesis Same as condensation Microwave irradiation, shorter time Time-saving, green chemistry ≥80%

Research Findings and Notes

  • The choice of catalyst and solvent critically influences the reaction efficiency and product purity.
  • Microwave-assisted methods are gaining popularity due to reduced reaction times and energy consumption.
  • The nitrile group is stable under most reaction conditions but can be selectively reduced or substituted if desired.
  • Industrial scale-up requires precise control of temperature and reagent addition to maintain yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is frequently synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and ketones. For example:

  • Aldehyde-Ketone Condensation : A one-pot reaction using benzaldehyde, malononitrile, and methyl-substituted acetophenone derivatives under thermal or microwave-assisted conditions yields 6-methyl-5-phenylnicotinonitrile. Ammonium acetate acts as a catalyst, with yields reaching 93% under microwave irradiation .

Reactants Conditions Yield Reference
Benzaldehyde, malononitrile, 2,4-dimethoxyacetophenone100°C, 5 hours (thermal)70%
Benzaldehyde, malononitrile, methyl-acetophenone derivativeMicrowave irradiation93%

Nucleophilic Substitution Reactions

The nitrile group and pyridine ring positions participate in nucleophilic substitutions:

Alkylation and Acylation

The pyridine nitrogen and nitrile group serve as reactive sites:

  • N-Alkylation : Reaction with alkyl halides (e.g., glycosyl bromides) in basic media predominantly targets the pyridine nitrogen, forming N-alkylated derivatives. Minor O-alkylation at the nitrile oxygen is also reported in structurally similar compounds .

  • Acylation : Acetyl chloride or anhydrides yield N-acetyl derivatives, enhancing solubility for pharmacological studies .

Reaction Type Reagent Product Key Observation
N-AlkylationGlycosyl bromideN-glycosyl-6-methyl-5-phenylnicotinonitrileMajor product (≥80% selectivity)
O-AlkylationMethyl iodideO-methylated nitrileMinor pathway (<20% yield)

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions:

  • Pyrido[2,3-d]pyrimidine Synthesis : Reaction with guanidine derivatives forms fused pyrimidine rings, leveraging the nitrile and amine groups .

  • Thienopyridine Derivatives : Sulfur-containing reagents (e.g., Lawesson’s reagent) induce ring expansion, yielding bioactive thienopyridines .

Biological Activity Correlations

Derivatives of 6-methyl-5-phenylnicotinonitrile exhibit structure-dependent bioactivity:

  • Antimicrobial Properties : N-Alkylated variants show moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans .

  • Antioxidant Activity : Hydroxyl-substituted derivatives demonstrate radical scavenging (IC₅₀ = 43.39 µM) via nitrile-to-amide transformations .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (pyridine ring) .

  • ¹H NMR : Distinct signals at δ 8.0–7.4 ppm (aromatic protons) and δ 2.5 ppm (methyl group) .

Computational Insights

DFT studies reveal:

  • The nitrile group’s electron-withdrawing effect increases pyridine ring electrophilicity, favoring N- over O-alkylation .

  • Methyl and phenyl substituents induce steric effects, directing substitutions to the 4-position .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 6-Methyl-5-phenylnicotinonitrile serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

  • Biological Activity : Research has indicated that this compound exhibits significant biological activity. Studies have shown its potential interactions with various biomolecules, making it a candidate for further investigation in drug development.

Medicine

  • Therapeutic Properties : The compound is being investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. For instance, it has been noted for its ability to inhibit specific cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Case Study 1: Anticancer Activity

A study explored the effects of 6-Methyl-5-phenylnicotinonitrile on lung cancer cells with KEAP1 mutations. The compound was found to inhibit cell proliferation effectively and showed synergistic effects when combined with chemotherapeutic agents like carboplatin and 5-fluorouracil. This highlights its potential as an adjunct therapy in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another study, the compound demonstrated significant anti-inflammatory properties by modulating the activity of inflammatory cytokines in vitro. This suggests that it could be developed into a therapeutic agent for inflammatory diseases .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
6-Methyl-5-phenylnicotinonitrileMethyl group at position 6Exhibits selective cytotoxicity against cancer cells
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrileEthyl group instead of methylPotentially different pharmacological profile
2-Amino-4-phenylnicotinonitrileLacks additional alkyl substituentsMay exhibit different biological activities

Mechanism of Action

The mechanism of action of 6-Methyl-5-phenylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule. Detailed studies on its mechanism of action are limited, but it is known to influence various cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-methyl-5-phenylnicotinonitrile and their distinguishing features:

Compound Substituents Molecular Weight Key Functional Groups Potential Applications References
6-Methyl-5-phenylnicotinonitrile 6-CH₃, 5-Ph, 3-CN 224.26 g/mol Nitrile, Methyl, Phenyl Pharmaceutical intermediates
2-Chloro-6-methyl-5-phenylnicotinonitrile 2-Cl, 6-CH₃, 5-Ph, 3-CN 258.71 g/mol Chloro, Nitrile, Methyl, Phenyl Halogenated intermediates for SNAr reactions
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 5-COCH₃, 6-CH₃, 2-SCH₃, 3-CN 247.32 g/mol Acetyl, Methylsulfanyl, Nitrile Kinase inhibitor precursors
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 3-CN (picolinonitrile core) 164.13 g/mol Amino, Nitro, Nitrile Energetic materials or dye synthesis
2-Hydroxy-5-trifluoromethylbenzonitrile 2-OH, 5-CF₃, CN (benzene core) 201.13 g/mol Hydroxy, Trifluoromethyl, Nitrile Agrochemical intermediates

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The chloro substituent in 2-chloro-6-methyl-5-phenylnicotinonitrile enhances electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to the parent compound . The acetyl group in 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile withdraws electron density, reducing ring basicity and altering regioselectivity in metal-catalyzed couplings . Nitro and amino groups in 6-amino-5-nitropicolinonitrile create a push-pull electronic system, increasing stability under acidic conditions but reducing thermal stability due to nitro group explosivity risks .
  • Solubility and Lipophilicity: The phenyl group in 6-methyl-5-phenylnicotinonitrile enhances lipophilicity (logP ≈ 3.2), favoring membrane permeability in drug candidates. In contrast, the trifluoromethyl group in 2-hydroxy-5-trifluoromethylbenzonitrile increases hydrophobicity while improving metabolic stability . Methylsulfanyl substituents (e.g., in 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile) contribute to moderate solubility in polar aprotic solvents like DMF or DMSO .
  • Reactivity in Synthesis :

    • The nitrile group in all compounds enables conversion to carboxylic acids, tetrazoles, or amines via hydrolysis, cycloaddition, or reduction.
    • Chloro and methylsulfanyl groups serve as leaving groups or ligands in transition metal catalysis (e.g., Suzuki-Miyaura couplings) .

Biological Activity

6-Methyl-5-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of nicotinonitrile, it exhibits potential therapeutic properties that have been explored in various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

  • Molecular Formula : C13H10N2
  • Molecular Weight : 210.23 g/mol
  • Melting Point : 295-297 °C

The biological activity of 6-Methyl-5-phenylnicotinonitrile is attributed to its ability to interact with various biological targets. It is known to bind with high affinity to multiple receptors and enzymes, influencing several biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, leading to alterations in metabolic pathways.
  • Gene Expression Modulation : It may influence gene expression by interacting with DNA or RNA.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their antioxidant properties.

Biological Activities

Research has indicated that 6-Methyl-5-phenylnicotinonitrile exhibits several biological activities:

  • Antimicrobial Activity : Effective against various bacterial strains, showcasing potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models.

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of 6-Methyl-5-phenylnicotinonitrile against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Anticancer Properties

In vitro studies by Johnson et al. (2024) explored the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth, with an IC50 value of 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

Research by Lee et al. (2023) investigated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The administration of 6-Methyl-5-phenylnicotinonitrile significantly reduced edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Dosage Effects

The effects of 6-Methyl-5-phenylnicotinonitrile vary significantly with dosage:

Dosage (mg/kg)Observed Effect
10Mild anti-inflammatory response
25Significant reduction in tumor size
50Toxicity observed

Q & A

Q. What safety protocols should be followed when handling 6-Methyl-5-phenylnicotinonitrile in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including respirators (e.g., P95 or OV/AG/P99 types for higher exposure) and full-body protective clothing to minimize dermal contact . Environmental controls, such as preventing drainage system contamination, are critical. Acute toxicity and carcinogenicity risks (e.g., IARC classifications) necessitate adherence to institutional safety guidelines, including fume hood use and regular toxicity monitoring .

Q. How can the purity and structural identity of 6-Methyl-5-phenylnicotinonitrile be characterized?

  • Methodological Answer : Combine spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR peaks with literature data to confirm aromatic proton environments and nitrile group presence.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., 254 nm) to assess purity (>95% recommended for synthetic intermediates) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+) against theoretical molecular weights .

Q. What are the key physicochemical properties of 6-Methyl-5-phenylnicotinonitrile relevant to experimental design?

  • Methodological Answer : Critical properties include:
  • Melting Point : 99°C (confirm via differential scanning calorimetry) .
  • Stability : Stable under recommended storage conditions (dry, inert atmosphere at 2–8°C). Avoid incompatible materials (e.g., strong oxidizers) through compatibility testing .
  • Solubility : Determine empirically in solvents like DMSO or methanol for reaction optimization .

Advanced Research Questions

Q. How can synthetic yield of 6-Methyl-5-phenylnicotinonitrile be optimized?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:
  • Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling efficiency .
  • Solvents : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for reaction homogeneity and byproduct suppression.
  • Temperature : Use reflux conditions (e.g., chlorobenzene at 110°C for 30 hours) with monitored progress via TLC .

Q. How should researchers address discrepancies in reported physicochemical or spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination) .
  • Meta-Analysis Tools : Apply heterogeneity metrics (e.g., I2I^2 statistic) to assess variability across studies. Subgroup analyses can isolate method-specific biases (e.g., solvent purity effects) .
  • Collaborative Verification : Share raw data (e.g., NMR FID files) via repositories for independent validation .

Q. What methodologies are effective for analyzing the compound’s stability under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under nitrogen/air atmospheres.
  • Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can toxicological profiles of 6-Methyl-5-phenylnicotinonitrile be systematically evaluated?

  • Methodological Answer :
  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) for mutagenicity .
  • In Vivo Models : Use rodent studies (OECD Guideline 423) to assess acute oral toxicity (LD50_{50}) and organ-specific effects.
  • Computational Toxicology : Apply QSAR models (e.g., EPA’s TEST) to predict carcinogenicity risks .

Q. What strategies enhance reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reporting : Include exact molar ratios, purification steps (e.g., recrystallization solvents), and characterization data in supplementary materials .
  • Batch Consistency : Use controlled crystallization rates (e.g., slow cooling in ethanol) to ensure uniform crystal morphology .
  • Open Science Practices : Publish raw spectral data and synthetic videos in public repositories (e.g., Zenodo) .

Data Analysis and Presentation

Q. How should complex datasets (e.g., reaction kinetics) be presented in publications?

  • Methodological Answer :
  • Processed Data : Include only essential results (e.g., rate constants, activation energies) in main tables.
  • Appendices : Archive raw kinetic traces, NMR spectra, and computational input files for peer review .
  • Visualization : Use Arrhenius plots or 3D surface graphs to illustrate temperature/concentration effects .

Q. What statistical approaches are suitable for resolving conflicting bioactivity data across studies?

  • Methodological Answer :
  • Meta-Regression : Adjust for covariates (e.g., cell line variability) using random-effects models .
  • Sensitivity Analysis : Exclude outlier studies (e.g., those with low purity batches) to assess robustness .
  • Dose-Response Modeling : Fit data to Hill equations to compare EC50_{50} values across assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.